Methisosildenafil
Overview
Description
Methisosildenafil, also known as this compound, is a synthetic drug that is a structural analog of sildenafil (Viagra). It was first reported in 2003 and functions as a potent and selective inhibitor of cyclic guanosine monophosphate–specific phosphodiesterase type 5 (PDE5). This compound is primarily developed for the treatment of erectile dysfunction (ED) and has shown promising results in clinical trials .
Scientific Research Applications
Methisosildenafil has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and modification of PDE5 inhibitors.
Biology: Researchers use aildenafil to understand the biochemical pathways involved in erectile dysfunction and other related conditions.
Medicine: this compound is primarily used in the treatment of erectile dysfunction.
Mechanism of Action
Target of Action
Aildenafil, also known as Methisosildenafil, is a synthetic drug that is a structural analog of sildenafil . The primary target of Aildenafil is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a chemical messenger involved in smooth muscle relaxation .
Mode of Action
Aildenafil acts as a potent and selective inhibitor of PDE5 . By inhibiting PDE5, Aildenafil prevents the breakdown of cGMP, thereby enhancing the effects of nitric oxide, a molecule that relaxes smooth muscles and increases blood flow . This action is particularly significant in the corpus cavernosum of the penis, where PDE5 is most abundant . However,
Biochemical Analysis
Biochemical Properties
Aildenafil interacts with the enzyme phosphodiesterase type 5 (PDE5), inhibiting its activity . This interaction is crucial in its role in biochemical reactions. The inhibition of PDE5 leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in signal transduction pathways .
Cellular Effects
Aildenafil’s primary effect on cells is related to its influence on the nitric oxide/cGMP pathway . By inhibiting PDE5, Aildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and vasodilation . This can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Aildenafil exerts its effects at the molecular level primarily through its interaction with PDE5 . By binding to this enzyme, Aildenafil inhibits its activity, leading to an accumulation of cGMP . This accumulation results in prolonged smooth muscle relaxation and vasodilation, which is the primary mechanism of action of Aildenafil .
Temporal Effects in Laboratory Settings
In laboratory settings, Aildenafil has shown good tolerability in healthy subjects after multiple doses . The 60-mg group showed an increased incidence of myalgia and fatigue, suggesting the need for heightened clinical vigilance .
Metabolic Pathways
Aildenafil undergoes similar metabolic pathways in mice, rats, dogs, and humans, with CYP3A being the main enzyme involved in oxidative metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methisosildenafil citrate can be synthesized through a series of chemical reactions involving the condensation of specific organic compounds. One of the methods involves dissolving a raw material, namely, aildenafil citrate, in a mixture of distilled water and tetrahydrofuran. The solution is then stirred, heated, filtered, and cooled to induce crystallization. The resulting crystals are filtered to obtain aildenafil citrate crystal form O .
Industrial Production Methods: The industrial production of aildenafil citrate involves similar steps but on a larger scale. The process includes solving citrate in distilled water and tetrahydrofuran, stirring, rising temperature, filtering, stirring filtrate, decreasing temperature, crystallizing, and filtering. This method ensures the production of high-purity aildenafil citrate suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Methisosildenafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of aildenafil that may possess different pharmacological activities.
Comparison with Similar Compounds
Methisosildenafil is often compared with other PDE5 inhibitors such as sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra). While all these compounds share a similar mechanism of action, they differ in their pharmacokinetic profiles:
Sildenafil: Known for its rapid onset of action (30-60 minutes) and a duration of 4-6 hours.
Tadalafil: Has a longer onset time (1-2 hours) but lasts up to 36 hours, earning it the nickname "the weekend pill".
Vardenafil: Similar to sildenafil in terms of onset and duration but may have a slightly different side effect profile.
This compound’s uniqueness lies in its specific molecular structure, which may offer distinct advantages in terms of efficacy and side effects .
Properties
IUPAC Name |
5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSWSZIPXJAYLR-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197970 | |
Record name | Methisosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496835-35-9 | |
Record name | Aildenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496835-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methisosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496835359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methisosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T49W8GAX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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